molecular formula C10H14 B1200417 Adamantanylidene CAS No. 67279-20-3

Adamantanylidene

Cat. No.: B1200417
CAS No.: 67279-20-3
M. Wt: 134.22 g/mol
InChI Key: DCBMHXCACVDWJZ-UHFFFAOYSA-N
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Description

Adamantanylidene is a highly reactive singlet carbene characterized by its adamantane backbone, which imparts unique stereoelectronic stabilization . This carbene is generated via photolytic or thermal decomposition of precursors such as diazirines, as demonstrated in studies involving zeolite environments . Its rigid polycyclic structure enforces geometric constraints that favor intramolecular reactions, notably 1,3 C-H insertions, leading to strained products like 2,4-dehydroadamantane (4) and functionalized derivatives such as 2-adamantanol (6) . Key research by Moss et al. (2014) quantified its nucleophilicity using Hammett parameters, revealing distinct electronic behavior compared to simpler carbenes .

Properties

CAS No.

67279-20-3

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-5H2

InChI Key

DCBMHXCACVDWJZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)[C]3

Canonical SMILES

C1C2CC3CC1CC(C2)[C]3

Synonyms

adamantylidene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tricyclo[2.1.0.0²,⁵]pent-3-ylidene

This nonclassical carbene exhibits dynamic "bridge-flapping" due to its strained tricyclic structure, contrasting sharply with Adamantanylidene’s rigid adamantane framework . While both are stabilized stereoelectronically, the tricyclo derivative’s flexibility results in distinct reaction pathways, such as rapid isomerization, whereas this compound’s rigidity directs selective C-H insertions .

Foiled Carbenes (e.g., Methylene Derivatives)

Foiled carbenes, such as those studied by Mieusset and Brinker (2006), derive stabilization from adjacent π-systems (e.g., allyl or aryl groups) . In contrast, this compound lacks π-conjugation but achieves stability through hyperconjugative interactions within its adamantane skeleton . This difference manifests in reactivity: foiled carbenes undergo cycloadditions or dimerizations, while this compound favors intramolecular insertions or acid-catalyzed trapping (e.g., forming adamantanol in zeolites) .

Singlet Methylene (CH₂)

Singlet methylene, a prototype carbene, is notoriously short-lived due to minimal stabilization . This compound’s adamantane backbone significantly extends its lifetime, enabling isolation and characterization under controlled conditions. Gleiter and Hoffmann (1968) highlighted that steric and electronic shielding in this compound mitigates dimerization, a common fate for simple singlet carbenes .

Key Research Findings and Data

Reactivity in Different Environments

This compound’s product distribution varies markedly between zeolites and solution phases (Table 1) :

Environment Major Products Minor Products
Zeolites 2,4-Dehydroadamantane (4), 2-Adamantanol (6) Adamantanone (5), Adamantane
Solution Not explicitly reported; likely dimerization or alternative insertions -

Stabilization Mechanisms (Table 2)

Carbene Structure Stabilization Mechanism Key Reaction
This compound Adamantane backbone Stereoelectronic/hyperconjugation Intramolecular C-H insertion
Tricyclo[2.1.0.0²,⁵]pent-3-ylidene Strained tricyclic system Bridge-flapping dynamics Isomerization
Foiled Carbenes Adjacent π-systems π-Conjugation Cycloadditions
Singlet Methylene (CH₂) Linear, no substituents None (inherently unstable) Dimerization

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